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molecular formula C14H21NO2 B8647669 Ethyl 2-(4-aminophenyl)-2-methylpentanoate

Ethyl 2-(4-aminophenyl)-2-methylpentanoate

Cat. No. B8647669
M. Wt: 235.32 g/mol
InChI Key: VFQMTBHZDWTNCP-UHFFFAOYSA-N
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Patent
US08906930B2

Procedure details

2.6 g of 2-methyl-2-(4-nitrophenyl)pentanoic acid are dissolved in 30 ml of tetrahydrofuran, 1 g of 5% Pd/C (52.3% of water) is added, and the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h. After aeration, the solid material is filtered off, and the filtrate is evaporated to dryness in vacuo. Yield: 2.2 g (95%) of ethyl 2-(4-aminophenyl)-2-methylpropanoate; LC-MS retention time: 1.99 min.
Name
2-methyl-2-(4-nitrophenyl)pentanoic acid
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:9]1[CH:14]=[CH:13][C:12]([N+:15]([O-])=O)=[CH:11][CH:10]=1)([CH2:6][CH2:7][CH3:8])[C:3]([OH:5])=[O:4].O1CC[CH2:20][CH2:19]1>[Pd]>[NH2:15][C:12]1[CH:13]=[CH:14][C:9]([C:2]([CH3:1])([CH2:6][CH2:7][CH3:8])[C:3]([O:5][CH2:19][CH3:20])=[O:4])=[CH:10][CH:11]=1

Inputs

Step One
Name
2-methyl-2-(4-nitrophenyl)pentanoic acid
Quantity
2.6 g
Type
reactant
Smiles
CC(C(=O)O)(CCC)C1=CC=C(C=C1)[N+](=O)[O-]
Name
Quantity
30 mL
Type
reactant
Smiles
O1CCCC1
Step Two
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
23 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at 23° C. under a hydrogen atmosphere for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After aeration, the solid material is filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC1=CC=C(C=C1)C(C(=O)OCC)(CCC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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